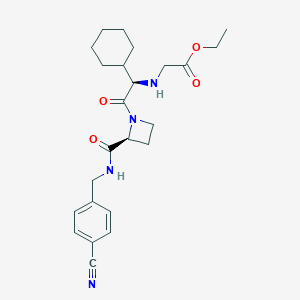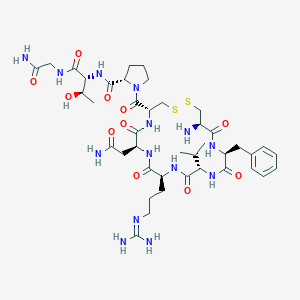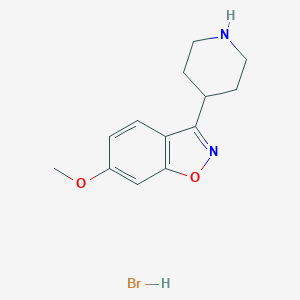
6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide
Vue d'ensemble
Description
6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as PBOX-15 and is used in various scientific research studies due to its unique properties.
Mécanisme D'action
The mechanism of action of PBOX-15 involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. PBOX-15 has been shown to inhibit the activity of protein kinase CK2, which is involved in various signaling pathways that regulate cell growth and survival. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. PBOX-15 has also been shown to inhibit the activity of monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain.
Effets Biochimiques Et Physiologiques
PBOX-15 has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory mediators in animal models of inflammatory diseases. It has also been found to increase the levels of dopamine in the brain, which is important for the treatment of neurodegenerative diseases. In addition, PBOX-15 has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
PBOX-15 has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been extensively studied and has a well-established mechanism of action. However, there are also some limitations to the use of PBOX-15 in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, its effects can be cell-type dependent, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for the study of PBOX-15. One potential direction is the development of PBOX-15 derivatives that have improved solubility and bioavailability. Another potential direction is the study of PBOX-15 in combination with other drugs or therapies to enhance its therapeutic effects. In addition, the study of PBOX-15 in animal models of other diseases, such as Alzheimer's disease, could provide further insight into its potential therapeutic applications.
Applications De Recherche Scientifique
PBOX-15 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have antitumor, anti-inflammatory, and neuroprotective properties. PBOX-15 has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, PBOX-15 has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
6-methoxy-3-piperidin-4-yl-1,2-benzoxazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2.BrH/c1-16-10-2-3-11-12(8-10)17-15-13(11)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLJSLRWXLGBJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO2)C3CCNCC3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517445 | |
| Record name | 6-Methoxy-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-(4-piperidinyl)-1,2-benzisoxazole hydrobromide | |
CAS RN |
84163-17-7 | |
| Record name | 6-Methoxy-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

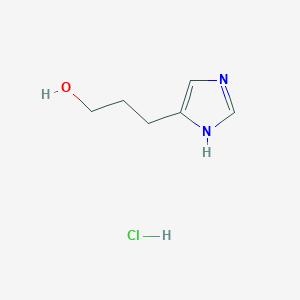

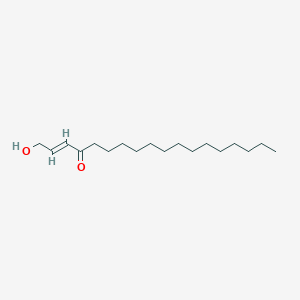
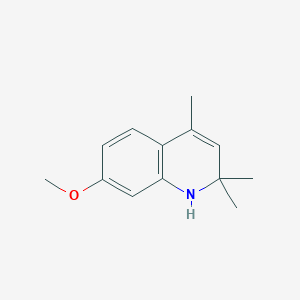
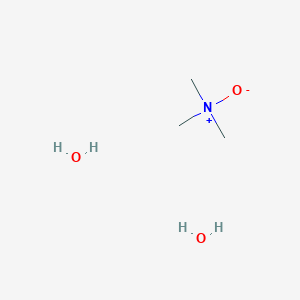
![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)
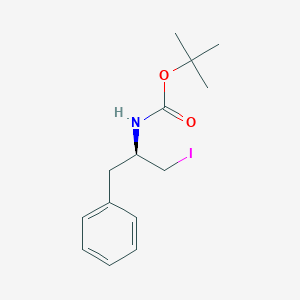
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)

![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)

